1-(2-Chloro-4-fluorophenyl)guanidine

Catalog No.
S919045
CAS No.
896720-31-3
M.F
C7H7ClFN3
M. Wt
187.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-4-fluorophenyl)guanidine

CAS Number

896720-31-3

Product Name

1-(2-Chloro-4-fluorophenyl)guanidine

IUPAC Name

2-(2-chloro-4-fluorophenyl)guanidine

Molecular Formula

C7H7ClFN3

Molecular Weight

187.6 g/mol

InChI

InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

BPFSGJBVAQEZMR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)N=C(N)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N=C(N)N
  • PubChem Entry: A record for a compound with a similar structure, 1-(4-Chloro-2-fluorophenyl)guanidine, exists in the PubChem database maintained by the National Institutes of Health []. This suggests that 1-(2-Chloro-4-fluorophenyl)guanidine might be a close analog and share some similar properties. However, the PubChem entry for 1-(4-Chloro-2-fluorophenyl)guanidine does not mention any specific research applications [].

Further exploration might be possible through scientific literature databases but those resources typically require a paid subscription.

If you are interested in learning more about this specific compound, it might be helpful to:

  • Search for patents mentioning 1-(2-Chloro-4-fluorophenyl)guanidine. Patents often disclose the potential applications of new chemical compounds.
  • Contact a commercial supplier listed for the compound (e.g., JK Chemical) to inquire about its intended uses. They might be able to provide more information on its research applications.

1-(2-Chloro-4-fluorophenyl)guanidine is an organic compound characterized by the presence of a guanidine functional group attached to a phenyl ring that bears both a chlorine and a fluorine substituent. The molecular formula for this compound is C7_{7}H7_{7}ClFN_{N}₃, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Typical of guanidine derivatives. These include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of new compounds.
  • Condensation Reactions: It can react with carbonyl compounds to form guanidine derivatives through condensation processes.
  • Acid-Base Reactions: As a guanidine, it can act as a weak base, participating in acid-base neutralization reactions.

The biological activity of 1-(2-Chloro-4-fluorophenyl)guanidine has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that guanidine derivatives possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Activity: Preliminary research indicates that certain guanidine derivatives may exhibit anticancer effects by inhibiting tumor growth or inducing apoptosis in cancer cells.

The synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine can be achieved through several methods:

  • Direct Reaction of Guanidine with Halogenated Phenols: This method involves the reaction of guanidine with 2-chloro-4-fluorophenol under controlled conditions, typically requiring heat and a suitable solvent.
  • Reduction of Nitriles: Another approach may involve reducing corresponding nitriles to obtain the desired guanidine structure.
  • Using Isocyanates: Isocyanates can react with amines to form guanidines; thus, an isocyanate derived from 2-chloro-4-fluorophenol could be utilized.

Interaction studies involving 1-(2-Chloro-4-fluorophenyl)guanidine focus on its binding affinity and interaction with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • In Vitro Assays: These studies help evaluate its efficacy against various pathogens or cancer cell lines.

Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)guanidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-(2-Chlorophenyl)guanidineChlorine substituent on phenyl ringKnown for its neuroprotective effects
1-(4-Fluorophenyl)guanidineFluorine substituent on phenyl ringExhibits potent antitumor activity
1-(3,5-Dimethylphenyl)guanidineDimethyl groups on phenyl ringEnhanced lipophilicity leading to better bioavailability
1-(2-Bromophenyl)guanidineBromine substituent on phenyl ringPotential for different reactivity patterns

Uniqueness

1-(2-Chloro-4-fluorophenyl)guanidine stands out due to its specific halogen substitutions (chlorine and fluorine), which can influence its biological activity and reactivity compared to other guanidine derivatives. The combination of these halogens may enhance its binding affinity towards certain biological targets, making it a valuable compound for further research in medicinal chemistry.

XLogP3

1.1

Dates

Modify: 2023-08-16

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